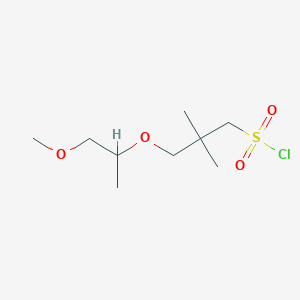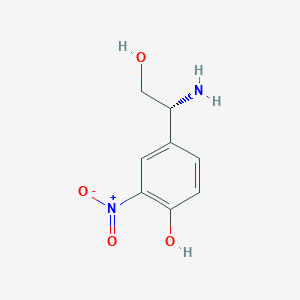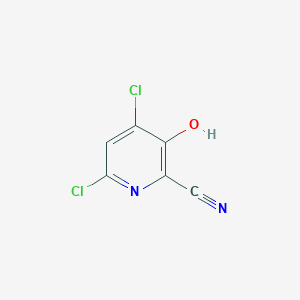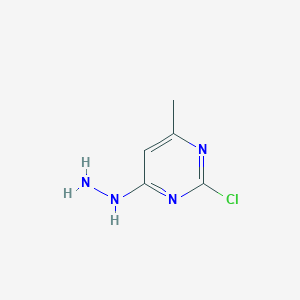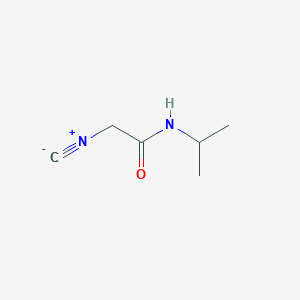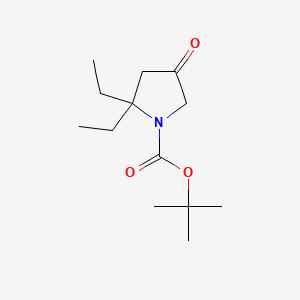
Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a complex structure that includes an ethyl ester group and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:
Formation of 2-Aminotetralin: This is achieved through the reduction of 2-nitrotetralin using hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting 2-aminotetralin is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the reduction step and large-scale esterification reactors.
化学反応の分析
Types of Reactions
Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The amino group can interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways. This interaction can lead to various biological effects, including modulation of mood and cognitive functions.
類似化合物との比較
Similar Compounds
2-Aminotetralin: A precursor in the synthesis of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.
Phenylisobutylamine: Shares structural similarities and has similar stimulant properties.
2-Aminoindane: Another compound with a similar structure and biological activity.
特性
IUPAC Name |
ethyl 2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)10-14(15)8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYMNRBHLGHRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
